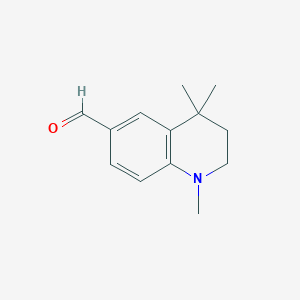![molecular formula C11H12N2O2 B15069467 Methyl 2,4-dimethylpyrrolo[1,2-a]pyrimidine-7-carboxylate](/img/structure/B15069467.png)
Methyl 2,4-dimethylpyrrolo[1,2-a]pyrimidine-7-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2,4-dimethylpyrrolo[1,2-a]pyrimidine-7-carboxylate is a nitrogen-containing heterocyclic compound. This compound is part of the pyrrolopyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound includes a pyrrole ring fused to a pyrimidine ring, with methyl groups at the 2 and 4 positions and a carboxylate ester at the 7 position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,4-dimethylpyrrolo[1,2-a]pyrimidine-7-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of N-alkylpyrrole with hydrazine hydrate, leading to intramolecular heterocyclization . Another approach includes the cross-coupling of pyrrole rings with acyl (bromo)acetylenes, followed by the addition of propargylamine and intramolecular cyclization .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yields, would apply.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2,4-dimethylpyrrolo[1,2-a]pyrimidine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dimethyl sulfoxide (DMSO), and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrrolopyrimidine derivatives, while reduction could produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
Methyl 2,4-dimethylpyrrolo[1,2-a]pyrimidine-7-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Research explores its potential as a therapeutic agent due to its bioactive properties.
Industry: It is used in the development of new materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Methyl 2,4-dimethylpyrrolo[1,2-a]pyrimidine-7-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as a kinase inhibitor, affecting signaling pathways involved in cell growth and proliferation .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other pyrrolopyrimidine derivatives, such as:
Pyrrolo[1,2-a]pyrazine derivatives: Known for their antimicrobial and antiviral activities.
Indole derivatives: These compounds also exhibit significant biological activities and are used in medicinal chemistry.
Uniqueness
Methyl 2,4-dimethylpyrrolo[1,2-a]pyrimidine-7-carboxylate is unique due to its specific substitution pattern and the presence of a carboxylate ester group
Propiedades
Fórmula molecular |
C11H12N2O2 |
|---|---|
Peso molecular |
204.22 g/mol |
Nombre IUPAC |
methyl 2,4-dimethylpyrrolo[1,2-a]pyrimidine-7-carboxylate |
InChI |
InChI=1S/C11H12N2O2/c1-7-4-8(2)13-6-9(11(14)15-3)5-10(13)12-7/h4-6H,1-3H3 |
Clave InChI |
GHVCYILOAIEMMY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC2=CC(=CN12)C(=O)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


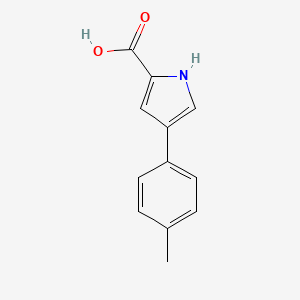
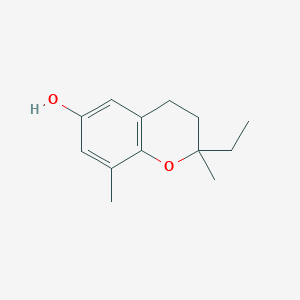

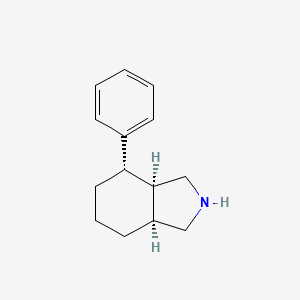
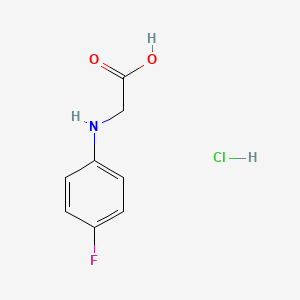

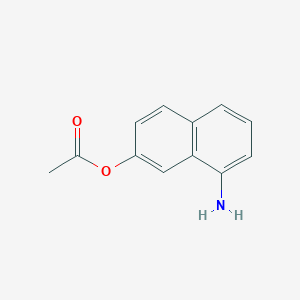
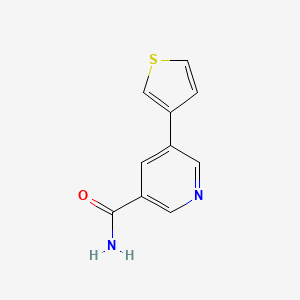

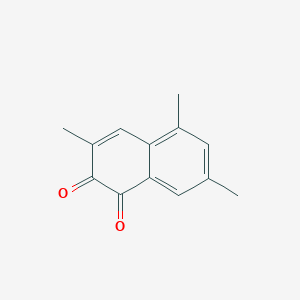
![3-methylchromeno[3,4-d]imidazol-4(3H)-one](/img/structure/B15069461.png)

![5-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B15069471.png)
